molecular formula C17H25N5O4 B3817653 methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate

methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate

Cat. No. B3817653
M. Wt: 363.4 g/mol
InChI Key: LXJUNGPVNSDGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate involves the inhibition of PDE5 and PDE10 enzymes. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), which plays a crucial role in the relaxation of smooth muscle cells and the regulation of blood flow. Inhibition of PDE5 by methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate leads to an increase in cGMP levels, resulting in vasodilation and increased blood flow. PDE10 is involved in the regulation of dopamine signaling in the brain. Inhibition of PDE10 by methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate may have potential applications in the treatment of schizophrenia and other neurological disorders.
Biochemical and Physiological Effects:
Methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate has been found to exhibit various biochemical and physiological effects. Inhibition of PDE5 by methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate leads to an increase in cGMP levels, resulting in vasodilation and increased blood flow. This may have potential applications in the treatment of erectile dysfunction and other cardiovascular disorders. Inhibition of PDE10 by methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate may have potential applications in the treatment of schizophrenia and other neurological disorders.

Advantages and Limitations for Lab Experiments

Methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate has several advantages for lab experiments. It exhibits inhibitory effects on PDE5 and PDE10 enzymes, which may have potential applications in the treatment of various disorders. However, it also has certain limitations, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate has several potential future directions for research. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various disorders. Additionally, research may focus on the development of more potent and selective inhibitors of PDE5 and PDE10 enzymes. Other potential future directions may include the synthesis of analogs of methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate with improved pharmacological properties and the exploration of its potential applications in other areas of scientific research.

Scientific Research Applications

Methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate has been studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on various enzymes, including phosphodiesterase 5 (PDE5) and phosphodiesterase 10 (PDE10). PDE5 inhibitors have been used in the treatment of erectile dysfunction, while PDE10 inhibitors have been studied for their potential applications in the treatment of schizophrenia and other neurological disorders.

properties

IUPAC Name

methyl 2-[4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4/c1-3-13-10-14(19-17(18-13)20-6-8-26-9-7-20)21-4-5-22(15(23)11-21)12-16(24)25-2/h10H,3-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJUNGPVNSDGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)N2CCOCC2)N3CCN(C(=O)C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate
Reactant of Route 3
Reactant of Route 3
methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate
Reactant of Route 4
Reactant of Route 4
methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate
Reactant of Route 5
Reactant of Route 5
methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate
Reactant of Route 6
Reactant of Route 6
methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.